Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate
CAS No.: 81581-27-3
Cat. No.: VC21287983
Molecular Formula: C12H12O5
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81581-27-3 |
|---|---|
| Molecular Formula | C12H12O5 |
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C12H12O5/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5H,2,6-7H2,1H3 |
| Standard InChI Key | UGSBCTHYWAADNY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCO2 |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCO2 |
Introduction
Ethyl 3-(benzo[d] dioxol-5-yl)-3-oxopropanoate, also known as ethyl 5-methylenedioxy-3-oxopropionate, is a chemical compound with the molecular formula C₁₂H₁₂O₅ and a CAS number of 81581-27-3. This compound is synthesized primarily for research purposes, involving the condensation of ethyl acetoacetate with piperonal (1-(3,4-methylenedioxyphenyl)ethanone) through methods such as Claisen condensation and Knoevenagel condensation.
Synonyms
-
Ethyl 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoate
Synthesis Methods
The synthesis of Ethyl 3-(benzo[d] dioxol-5-yl)-3-oxopropanoate involves the condensation of ethyl acetoacetate with piperonal. This can be achieved through two main methods:
-
Claisen Condensation: A type of organic reaction where an ester is condensed with another ester or a ketone in the presence of a strong base, resulting in a β-keto ester.
-
Knoevenagel Condensation: A reaction between an aldehyde or ketone and a compound containing an active methylene group, often in the presence of a base, leading to the formation of an unsaturated compound.
Biological Activities and Potential Applications
Research suggests that Ethyl 3-(benzo[d] dioxol-5-yl)-3-oxopropanoate may exhibit various biological activities, although further investigation is necessary to fully understand its potential applications. Its structure indicates it could serve as a building block for more complex molecules in organic synthesis.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume